molecular formula C25H23N3O6S B2371501 ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate CAS No. 1105238-88-7

ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate

Cat. No.: B2371501
CAS No.: 1105238-88-7
M. Wt: 493.53
InChI Key: VKSMOXUUZAEPNE-UHFFFAOYSA-N
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Description

Ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a sulfamoyl benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfonyl chlorides in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The methoxyphenyl group and sulfamoyl benzoate ester contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one share a similar core structure but lack the sulfamoyl and ester groups.

    Sulfamoyl Benzoates: Compounds such as ethyl 4-sulfamoylbenzoate have similar functional groups but different core structures.

Uniqueness

Ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate is unique due to its combination of a quinazolinone core with a methoxyphenyl group and a sulfamoyl benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-34-25(30)17-5-12-21(13-6-17)35(31,32)27-18-7-14-23-22(15-18)24(29)28(16(2)26-23)19-8-10-20(33-3)11-9-19/h5-15,27H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSMOXUUZAEPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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